An In-Depth Technical Guide to (3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one: A Key Intermediate in Drug Discovery
An In-Depth Technical Guide to (3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one, a chiral heterocyclic compound of significant interest in medicinal chemistry. Its unique structural features, combining a piperazin-2-one core, a chiral center with a benzyl substituent, and orthogonally protected amino and carboxylic acid functionalities, establish it as a valuable building block in the synthesis of complex pharmaceutical agents.
Molecular Identity and Physicochemical Profile
(3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one, identified by the CAS Number 215121-89-4, is a sophisticated synthetic intermediate. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one nitrogen and a carboxymethyl group on the other allows for selective chemical transformations, a critical attribute in multi-step drug synthesis.
Chemical Structure:
Figure 1. Chemical structure of (3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one.
Physicochemical Properties Summary:
| Property | Value | Source/Comment |
| CAS Number | 215121-89-4 | [1] |
| IUPAC Name | 2-((3S)-3-benzyl-4-(tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid | [1] |
| Molecular Formula | C21H28N2O5 | Derived from structure |
| Molecular Weight | 388.46 g/mol | Derived from formula |
| Appearance | White to off-white solid | Inferred from analogs[2] |
| Melting Point | Not experimentally determined. Expected to be a high-melting solid. | |
| Boiling Point | Not experimentally determined. Likely to decompose upon heating. | |
| Solubility | Soluble in methanol, ethanol, DMF, and other polar organic solvents. | Inferred from analogs[2] |
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific molecule are not publicly available, the following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the benzyl group (multiplets in the aromatic region of 7.2-7.4 ppm and signals for the benzylic protons), the piperazinone ring protons, and the carboxymethyl group. The diastereotopic protons of the carboxymethyl group may appear as two distinct doublets.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would display signals for the carbonyls of the piperazinone and the Boc group (around 155 and 170 ppm, respectively), the aromatic carbons of the benzyl group, and the aliphatic carbons of the piperazinone ring and the Boc group.
-
IR (Infrared) Spectroscopy: Key vibrational bands would include C=O stretching for the amide and carbamate groups (typically in the 1650-1750 cm⁻¹ region), N-H stretching (if deprotected), C-H stretching for aromatic and aliphatic groups, and broad O-H stretching for the carboxylic acid.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M+H]⁺ at m/z 389.46. Characteristic fragmentation patterns would involve the loss of the Boc group (100 amu) and cleavage of the benzyl group.
Synthesis and Mechanistic Rationale
The synthesis of (3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one is a multi-step process that requires careful control of stereochemistry and protecting group strategy. A plausible and efficient synthetic route is outlined below, based on established methodologies for the synthesis of substituted piperazinones.
Proposed Synthetic Workflow:
Figure 2. Proposed synthetic workflow.
Detailed Experimental Protocol (Representative):
Step 1: Synthesis of (S)-tert-butyl (1-(2-aminoethylamino)-1-oxo-3-phenylpropan-2-yl)carbamate
-
To a solution of N-Boc-L-phenylalanine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 eq) and an activator such as 1-hydroxybenzotriazole (HOBt) (1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add ethylenediamine (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).
-
Wash the organic layer with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide intermediate.
Causality: The use of a coupling agent and an activator is crucial for the efficient formation of the amide bond between the carboxylic acid of N-Boc-L-phenylalanine and one of the amino groups of ethylenediamine, minimizing side reactions.
Step 2: Synthesis of (S)-tert-butyl 2-benzyl-3-oxopiperazine-1-carboxylate
-
Dissolve the crude amide intermediate from Step 1 in a high-boiling point solvent such as toluene or xylene.
-
Add a non-nucleophilic base, for example, potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) (1.2 eq), to the solution.
-
Heat the reaction mixture to reflux (typically 110-140 °C) for 4-6 hours to induce intramolecular cyclization.
-
Monitor the formation of the piperazin-2-one ring by TLC.
-
After completion, cool the reaction mixture and quench cautiously with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Causality: The thermal and base-catalyzed conditions facilitate an intramolecular nucleophilic attack of the free amino group onto the amide carbonyl, leading to the formation of the stable six-membered piperazin-2-one ring.
Step 3: Synthesis of (S)-tert-butyl 2-benzyl-4-(2-ethoxy-2-oxoethyl)-3-oxopiperazine-1-carboxylate
-
Dissolve the (S)-tert-butyl 2-benzyl-3-oxopiperazine-1-carboxylate (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.
-
Add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 eq) to the solution.
-
Add ethyl bromoacetate (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the N-alkylation by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Causality: The base deprotonates the secondary amine of the piperazinone ring, generating a nucleophile that readily undergoes an Sₙ2 reaction with the electrophilic ethyl bromoacetate to form the N-C bond.
Step 4: Synthesis of (3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one
-
Dissolve the ester intermediate from Step 3 in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0 eq) to the solution.
-
Stir the reaction at room temperature for 2-4 hours until the saponification is complete (monitored by TLC).
-
Acidify the reaction mixture to a pH of 3-4 with a dilute acid (e.g., 1N HCl).
-
Extract the final product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.
Causality: The basic hydrolysis of the ethyl ester to the corresponding carboxylic acid is a standard and high-yielding transformation.
Applications in Drug Discovery and Development
(3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one is a versatile scaffold with significant potential in medicinal chemistry. Its utility stems from the strategic placement of functional groups that can be selectively manipulated.
-
Peptide Mimetics: The piperazin-2-one core is a well-established mimic of a dipeptide unit. This compound can be incorporated into peptide sequences to enhance their metabolic stability and bioavailability by making them less susceptible to enzymatic degradation.[1]
-
Intermediate for Neurological Disorder Therapeutics: The piperazine moiety is a common pharmacophore in drugs targeting the central nervous system (CNS). This intermediate serves as a crucial starting material for the synthesis of novel compounds aimed at treating various neurological disorders.[1]
-
Drug Delivery Systems: The carboxylic acid functionality provides a handle for conjugation to drug delivery systems, enabling targeted delivery of therapeutic agents to specific tissues or cells, thereby minimizing off-target side effects.[1]
-
Structure-Activity Relationship (SAR) Studies: As a versatile building block, it allows medicinal chemists to systematically modify the benzyl and carboxymethyl groups to explore the structure-activity relationships of a lead compound, aiding in the design of more potent and selective drug candidates.[1]
Conclusion
(3S)-4-Boc-1-carboxymethyl-3-benzyl-piperazin-2-one represents a valuable and strategically designed intermediate for the synthesis of complex, biologically active molecules. Its chiral nature and orthogonal protecting groups provide chemists with the tools to construct sophisticated pharmaceutical candidates with high precision. While detailed experimental data on its physical properties remain to be fully published, its synthetic accessibility and broad applicability in medicinal chemistry underscore its importance in the ongoing quest for novel therapeutics.
